molecular formula C24H20BrNO3 B12204821 14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one

14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one

Cat. No.: B12204821
M. Wt: 450.3 g/mol
InChI Key: ZLRQXSYDDUGYRL-UHFFFAOYSA-N
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Description

14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one is a complex organic compound with a unique structure that includes a bromophenyl group and a dioxolo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the dioxolo ring system followed by the introduction of the bromophenyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the bromophenyl group.

Scientific Research Applications

14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study the effects of bromophenyl and dioxolo groups on biological systems. It may also serve as a lead compound for the development of new drugs.

    Medicine: The compound’s potential medicinal properties are of interest for the development of new therapeutic agents. Its structure suggests it may interact with specific biological targets, making it a candidate for drug discovery.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one involves its interaction with molecular targets in biological systems. The bromophenyl group and dioxolo ring system may interact with specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Bromophenyl)-6,7-dihydro-1,3-dioxolo[4,5-g]quinolin-8(5H)-one: This compound shares a similar dioxolo ring system and bromophenyl group but differs in the overall structure and substitution pattern.

    9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride: Another compound with a dioxolo ring system, but with different substituents and overall structure.

Uniqueness

14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one is unique due to its specific combination of a bromophenyl group and a dioxolo ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H20BrNO3

Molecular Weight

450.3 g/mol

IUPAC Name

20-(3-bromophenyl)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(21),2,4(8),9,14(19)-pentaen-18-one

InChI

InChI=1S/C24H20BrNO3/c25-16-4-1-3-14(9-16)18-11-20-17-12-23-22(28-13-29-23)10-15(17)7-8-26(20)19-5-2-6-21(27)24(18)19/h1,3-4,9-12,18H,2,5-8,13H2

InChI Key

ZLRQXSYDDUGYRL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C=C3N2CCC4=CC5=C(C=C43)OCO5)C6=CC(=CC=C6)Br)C(=O)C1

Origin of Product

United States

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